molecular formula C16H16OS B14463135 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one CAS No. 73121-34-3

1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one

Cat. No.: B14463135
CAS No.: 73121-34-3
M. Wt: 256.4 g/mol
InChI Key: JQVPBOCWTQQPKB-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is an organic compound characterized by a phenyl group attached to a sulfanyl-ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one typically involves the reaction of a phenyl-substituted ethanone with a phenylethyl sulfide. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a suitable sulfide precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The phenyl and sulfanyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler analogs like phenylacetone.

Properties

CAS No.

73121-34-3

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

1-phenyl-2-(2-phenylethylsulfanyl)ethanone

InChI

InChI=1S/C16H16OS/c17-16(15-9-5-2-6-10-15)13-18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

JQVPBOCWTQQPKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC(=O)C2=CC=CC=C2

Origin of Product

United States

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